2-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-phenol
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including the formation of Schiff bases, as seen in the synthesis of 5-(diethylamino)-2-((2-(5-(3-methyl-3-phenylcyclobutyl)-6H-1,3,4-thiadiazin-2yl)hydrazono)methyl)phenol . Another method mentioned is the Petasis reaction, used to synthesize a biologically important alkylaminophenol compound . These methods highlight the versatility of synthetic approaches in creating complex molecules with specific functional groups.
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using techniques such as X-ray diffraction, IR, UV-vis spectroscopy, and NMR . These studies provide detailed information on the crystal structure, spectroscopic properties, and tautomeric behavior of the compounds. For example, the study of (E)-5-(diethylamino)-2-[(4-iodophenylimino)methyl]phenol revealed the presence of single-stranded helical chains and halogen-halogen interactions in its supramolecular structure .
Chemical Reactions Analysis
The chemical reactivity of related compounds includes the ability to undergo tautomerism, which is the chemical equilibrium between two structurally distinct forms, usually involving the transfer of a proton . This behavior is influenced by factors such as solvent type and can significantly affect the molecular properties of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using computational methods such as density functional theory (DFT) . These studies provide insights into bond lengths, angles, vibrational frequencies, and non-linear optical (NLO) properties. For instance, the NLO analysis of a synthesized alkylaminophenol compound indicates good second-order nonlinear optical properties, which are important for applications in photonics .
Scientific Research Applications
New Metal Complexes of N3 Tridentate Ligand
The research focused on synthesizing new metal complexes using the tridentate ligand 3-amino-4-{1,5-dimethyl-3-[2-(5-methyl-1H-indol-3-yl)-ethylimino]-2phenyl-2,3-dihydro-1H-pyrazol-4-ylazo}-phenol and studying their spectral properties. The ligand formed complexes with various metals, including Ni(II), Pt(IV), Pd(II), Zn(II), Cd(II), and Hg(II). The complexes were characterized through various spectroscopic methods and investigated for their biological activity against bacterial species (Al‐Hamdani & Al Zoubi, 2015).
Coordination Properties and Crystal Structure
Coordination and Crystal Structures of Polyamino-phenolic Ligands
This study reported the synthesis of two new ligands featuring diethylenetriamine subunits and phenolic spacers. The coordination properties of these ligands with Cu(II), Zn(II), and Cd(II) ions were explored, revealing their ability to form stable mono- and dinuclear complexes. The crystal structure of the fully protonated species of one of the ligands was also determined, providing insights into their coordination behavior (Ambrosi et al., 2003).
Applications in Catalysis and Surface Protection
Iron Catalyzed Ethylene Reactions
The study explored the synthesis of iron complexes using ligands like 2-{[2-(1H-imidazol-4-yl)-ethylimino]-methyl}-phenol and their application in catalyzing ethylene reactions. The iron complexes were characterized and used as pre-catalysts for oligomerization and polymerization of ethylene, indicating their potential in industrial catalysis (Yankey et al., 2014).
Corrosion Inhibition on Stainless Steel
Schiff bases derived from L-Tryptophan were studied for their effect on corrosion inhibition of stainless steel in an acidic environment. The research utilized various electrochemical techniques and theoretical studies to understand the adsorption behavior of these Schiff bases on the stainless steel surface and their efficiency in preventing corrosion (Vikneshvaran & Velmathi, 2017).
Safety And Hazards
Future Directions
Future research on indole derivatives is likely to focus on further structural modification and optimization to obtain drug candidates with effective activities in vivo . This includes exploring their potential as therapeutic agents against various diseases, including infectious diseases and cancer .
properties
IUPAC Name |
2-[[2-(1H-indol-3-yl)ethylamino]methyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c20-17-8-4-1-5-14(17)11-18-10-9-13-12-19-16-7-3-2-6-15(13)16/h1-8,12,18-20H,9-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCDWASRCGAPHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCC2=CNC3=CC=CC=C32)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-phenol |
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